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An In-depth Technical Guide for Researchers and Scientists

This document provides a detailed toxicological overview of the systemic fungicide imazalil
and its principal metabolites. It is intended for researchers, scientists, and professionals in drug

development and toxicology. The guide synthesizes data on toxicokinetics, mechanism of

action, acute and chronic toxicity, genotoxicity, and reproductive effects, supported by

experimental methodologies and visual representations of key pathways and workflows.

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion
Imazalil is rapidly absorbed, metabolized, and excreted in mammals following oral

administration.[1][2]

Absorption: Following a single oral dose in rats, imazalil is almost completely absorbed from

the gastrointestinal tract.[2] Bioavailability is considered high.[3]

Distribution: After absorption, radioactivity from labeled imazalil is distributed throughout the

body, with the highest concentrations found in the liver, lungs, and kidneys.[1][3] There is no

evidence of accumulation in fatty tissue or other tissues after multiple doses.[2][3]

Metabolism: Imazalil undergoes extensive biotransformation in the liver, with at least 25

metabolites identified.[3][4] The primary metabolic pathways include epoxidation, epoxide

hydration, oxidative O-dealkylation, imidazole oxidation and scission, and oxidative N-
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dealkylation.[3] The main metabolites identified are α-(2,4-dichlorophenyl)-1H-imidazole-1-

ethanol (also known as R014821 or metabolite 11) and 2,4-dichloromandelic acid.[1][3] In

vitro studies with rat liver homogenates identified α-(2,4-dichlorophenyl)-1H-imidazole-1-

ethanol and 1-[2-(2,4-dichlorophenyl)-2-(2,3-dihydroxypropyloxy)ethyl]-1H-imidazole.[1][3]

Excretion: In rats given a single oral dose, approximately 90% of the administered

radioactivity is excreted within 96 hours, with similar amounts found in the urine and feces.[1]

[3] Less than 1% of the administered dose is excreted as unchanged imazalil in the feces,

and only trace amounts are found in the urine.[3]

Mechanism of Action
The primary fungicidal mode of action for imazalil is the inhibition of ergosterol biosynthesis, a

crucial component of fungal cell membranes.[5][6] Imazalil specifically inhibits the enzyme

sterol 14α-demethylase, which is part of the cytochrome P450 system.[5] This inhibition

disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.

[6]

In mammals, imazalil-induced liver tumors observed in rodents are attributed to a non-

genotoxic mode of action involving the activation of the Constitutive Androstane Receptor

(CAR).[3] This activation leads to altered gene expression, increased cell proliferation, the

formation of altered hepatic foci, and eventually, liver tumors.[3] This pathway is considered to

have low relevance to humans.[3] Imazalil is also suspected of having endocrine-disrupting

properties, potentially linked to disturbed steroidogenesis.[5][7]

Toxicological Data Summary
The following tables summarize the key quantitative data from toxicological studies on imazalil
and its metabolites.

Table 1: Acute Toxicity of Imazalil
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Species Route Sex
LD50
(mg/kg bw)

Purity (%) Reference

Rat Oral Male 343 - 371 Technical [4]

Rat Oral Female 227 - 309 Technical [4]

Rat Dermal - 4200 - 4880 - [2]

| Dog | Oral | - | >640 | - |[2] |

Table 2: Repeated-Dose Toxicity and Health-Based Guidance Values for Imazalil

Study Duration &
Species

NOAEL
Key Effects
Observed at
LOAEL

Reference

12-Month Dog
Study

2.4 mg/kg bw/day
(50 ppm)

Minor
haematological
changes, increased
blood glucose,
increased relative
liver weight.

[3]

24-Month Rat Study 0.4 mg/kg bw/day
No compound-related

effects observed.
[2]

Health-Based

Guidance Values
Value Basis Reference

Acceptable Daily

Intake (ADI)
0-0.03 mg/kg bw

Based on a 12-month

toxicity study in dogs.
[3]

| Acute Reference Dose (ARfD) | 0.05 mg/kg bw | Based on maternal and fetal toxicity in a

developmental study in rabbits. |[3] |

Table 3: Genotoxicity of Imazalil
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End-point Test System
Concentration/
Dose

Results Reference

Reverse
Mutation

S.
typhimurium

5–500 µ g/plate Negative [8]

In vivo Comet

Assay
Swiss mice

10 mg/kg bw for

28 days

Positive

(increased tail

moment in liver

cells)

[3]

Micronucleus

Formation
BKW mice

100 mg/kg bw

(oral)
Negative [3]

Dominant Lethal

Test
Swiss mice

Up to 160 mg/kg

bw (oral)
Negative [2][3]

| Chromosomal Aberrations | Human lymphocytes | 0 to 672 µM | Positive (dose-dependent

increase) |[9][10] |

Overall assessment: The weight of evidence from various studies indicates that imazalil is not

considered to be genotoxic in vivo, although some in vitro and in vivo studies have shown

potential for DNA damage.[3][11]

Table 4: Reproductive and Developmental Toxicity of Imazalil
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Study Type Species
NOAEL (mg/kg
bw/day)

Key Effects
Observed

Reference

3-Generation
Reproduction

Rat >5 mg/kg

Adverse
effects on pup
survival at
weaning at
higher doses.

[1]

Developmental

Toxicity
Mouse Maternal: 40

Reduced

maternal body-

weight gain and

food

consumption.

[8]

Fetal: No NOAEL

established

Decreased litter

size and number

of live pups at all

doses (starting at

10 mg/kg

bw/day).

[8]

| Developmental Toxicity | Rabbit | 5 | Maternal and fetal toxicity. |[3] |

Table 5: Toxicity of Imazalil Metabolites
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Metabolite
Code

Description
Acute Oral
LD50 (Rat)

Genotoxicity Reference

R061000
(Metabolite 8)

Rat and
ruminant
metabolite

>2000 mg/kg
bw

Negative in
bacterial
reverse
mutation,
chromosomal
aberration,
and
mammalian
cell gene
mutation
assays.

[3]

R043449
Ruminant

metabolite
>2000 mg/kg bw

Negative in

bacterial reverse

mutation,

chromosomal

aberration, and

mammalian cell

gene mutation

assays.

[3]

| R014821 (Metabolite 11) | Plant and rat metabolite | NOAEL: 125 mg/kg bw | Negative in

chromosomal aberration and mammalian cell gene mutation assays. |[3] |

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of toxicological studies.

Below are examples of protocols for key experiments.

Protocol 1: 28-Day Repeated-Dose Oral Toxicity Study in Rats

Objective: To evaluate the potential hepatotoxicity of imazalil and its mixtures.

Test System: Young adult female Wistar rats (Crl:WI). Females were chosen based on

previous studies showing their sensitivity to imazalil-induced liver weight increase.[12]
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Acclimatization: Animals were acclimatized to laboratory conditions (22°C ± 2°C, 55% ± 15%

humidity, 12-hour light/dark cycle) for at least one week.[12]

Test Substance and Administration: Imazalil was suspended in 0.5% aqueous

carboxymethyl-cellulose. The suspension was administered daily via oral gavage for 28

consecutive days. The control group received the vehicle only.[12]

Dose Levels: A range of dose levels was used, from a reference value up to a dose expected

to produce clear effects.[12]

Endpoints Evaluated:

Clinical Observations: Daily checks for signs of toxicity.

Body Weight and Food Consumption: Measured weekly.

Hematology and Clinical Chemistry: Blood samples collected at termination.

Organ Weights: Liver and other organs weighed at necropsy.

Histopathology: Microscopic examination of the liver and other target organs.

Transcriptomics: RNA sequencing of liver tissue to analyze gene expression changes.[12]

Protocol 2: Analysis of Imazalil and Metabolite R14821 in Citrus Fruit

Objective: To simultaneously determine the concentration of imazalil and its major

metabolite R14821 in citrus.[13]

Sample Preparation: Homogenized fruit samples are extracted.

Extraction: Acetic ether has been used as an effective extraction solvent.[14]

Cleanup: Solid-Phase Extraction (SPE) is employed for sample cleanup to remove

interfering substances. Ion-exchange cartridges (e.g., Bond Elut PRS) followed by C18

cartridges can be used.[13][14]

Analytical Method:
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Instrumentation: Capillary Gas Chromatography (GC) with an Electron-Capture Detector

(ECD).[13]

Alternative: High-Performance Liquid Chromatography (HPLC) with a UV detector.[14]

Quantification: The concentration of imazalil and R14821 is determined by comparing the

peak areas from the sample chromatogram to those of known concentration standards.

Validation: The method is validated for linearity, accuracy (recoveries typically 94-96%), and

precision (coefficients of variation typically 3-6%). The limit of detection (LOD) can reach

0.001 µg/g.[13]

Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual summaries of complex processes.

Imazalil Metabolic Pathway

Imazalil

Epoxide IntermediateEpoxidation

α-(2,4-dichlorophenyl)-1H-
imidazole-1-ethanol

(R014821)

Oxidative O-dealkylation

1-[2-(2,4-dichlorophenyl)-2-
(2,3-dihydroxypropyloxy)ethyl]-

1H-imidazole

Epoxide Hydration

2,4-dichloromandelic acidFurther Metabolism
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Caption: Simplified metabolic pathway of Imazalil in rats.
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Proposed Mode of Action for Imazalil-Induced Liver Tumors in Rodents
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Caption: Non-genotoxic mode of action for rodent liver tumors.
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Experimental Workflow: 28-Day Toxicity Study

Animal Acclimatization
(Wistar Rats)

Daily Oral Gavage
(28 Days)
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(Body Weight, Clinical Signs)
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(Blood, Tissues)

Endpoint Analysis
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Click to download full resolution via product page

Caption: General workflow for a repeated-dose toxicity study.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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